molecular formula C16H21N3O5S B11442692 ethyl 1-[(6-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylate

ethyl 1-[(6-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]piperidine-4-carboxylate

Cat. No.: B11442692
M. Wt: 367.4 g/mol
InChI Key: DZNUCWFKZMFVOK-UHFFFAOYSA-N
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Description

ETHYL 1-[(6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[(6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzodiazole intermediate is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine. The final step involves the esterification of the piperidine carboxylate with ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[(6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ETHYL 1-[(6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]PIPERIDINE-4-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 1-[(6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

ETHYL 1-[(6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]PIPERIDINE-4-CARBOXYLATE can be compared with other benzodiazole derivatives such as:

These compounds share similar structural features but differ in their functional groups and biological activities. ETHYL 1-[(6-METHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]PIPERIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H21N3O5S

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 1-[(6-methyl-2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonyl]piperidine-4-carboxylate

InChI

InChI=1S/C16H21N3O5S/c1-3-24-15(20)11-4-6-19(7-5-11)25(22,23)14-9-13-12(8-10(14)2)17-16(21)18-13/h8-9,11H,3-7H2,1-2H3,(H2,17,18,21)

InChI Key

DZNUCWFKZMFVOK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2C)NC(=O)N3

Origin of Product

United States

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